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Introduction
ST 1535 is a preferential adenosine A2A receptor antagonist that has been investigated for its

potential therapeutic application in Parkinson's disease. Preclinical studies in various animal

models have been conducted to elucidate its pharmacological properties, efficacy, and

mechanism of action. This document provides a comprehensive overview of the key preclinical

findings for ST 1535, with a focus on quantitative data, experimental methodologies, and

relevant biological pathways.

Core Efficacy Studies
The preclinical development of ST 1535 has centered on its ability to modulate motor function

in animal models that mimic the motor deficits observed in Parkinson's disease. The primary

findings from these studies are summarized below.

Data Summary
The following tables present a consolidated view of the quantitative data from key preclinical

efficacy studies of ST 1535.

Table 1: In Vitro Receptor Binding and Functional Activity
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Assay Receptor Species Cell Line
Paramete
r

Value
Referenc
e

Radioligan

d Binding

Adenosine

A2A
Human Cloned IC50

353 ± 30

nM
[1]

Radioligan

d Binding

Adenosine

A1
Human Cloned IC50

510 ± 38

nM
[1]

Table 2: In Vivo Efficacy in Mouse Models of Parkinson's Disease
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Animal
Model

Experime
nt

Route of
Administr
ation

Dose
(mg/kg)

Key
Finding

Duration
of Effect

Referenc
e

CGS

21680-

induced

Catalepsy

Antagonis

m of A2A

agonist-

induced

catalepsy

Oral 5 and 10

Significant

antagonis

m of

catalepsy

-

Haloperidol

-induced

Catalepsy

Antagonis

m of

dopamine

D2

receptor

blockade-

induced

catalepsy

Oral 5, 10, 20

Dose-

dependent

antagonis

m of

catalepsy

Up to 7

hours
[1]

Spontaneo

us

Locomotor

Activity

Induction

of

hypermotilit

y

Oral 5, 10, 20

Dose-

dependent

increase in

motor

activity

Up to 7

hours
[1]

L-DOPA

Potentiatio

n in

Haloperidol

-induced

Catalepsy

Potentiatio

n of L-

DOPA's

anticatalept

ic effect

Oral
1.25 and

2.5

Significant

potentiatio

n of L-

DOPA's

effect

- [1]

MPTP-

induced

Neurodege

neration

Neuroprote

ction

against

dopaminer

gic neuron

loss

Intraperiton

eal
2

Complete

prevention

of TH-

positive

neuron

loss in the

SNc

-
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MPTP-

induced

Gliosis

Anti-

inflammato

ry effect

Intraperiton

eal
2

Complete

prevention

of

microglial

activation

(CD11b

immunorea

ctivity)

- [2]

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

Animal
Model

Experiment
Route of
Administrat
ion

Dose
(mg/kg)

Key Finding Reference

6-OHDA

Lesioned

Rats

Potentiation

of L-DOPA-

induced

contralateral

rotations

Intraperitonea

l
20

Significant

potentiation

of a threshold

dose of L-

DOPA (3

mg/kg)

[3]

6-OHDA

Lesioned

Rats

Assessment

of dyskinesia

(subchronic

treatment)

Intraperitonea

l

20 (twice

daily for 18

days) + L-

DOPA (3

mg/kg)

Did not

induce

sensitization

to turning

behavior or

abnormal

involuntary

movements

[3]

Tacrine-

induced Jaw

Tremors

Reduction of

parkinsonian-

like tremors

Intraperitonea

l
20

Significant

reduction in

jaw tremors

[3]

Experimental Protocols
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Detailed methodologies for the key in vivo experiments are provided below to facilitate

replication and further investigation.

Haloperidol-Induced Catalepsy in Mice
Objective: To assess the ability of ST 1535 to reverse the cataleptic state induced by the

dopamine D2 receptor antagonist, haloperidol.

Animals: Male mice.

Procedure:

Animals are habituated to the testing environment.

Haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.

At a specified time post-haloperidol administration (e.g., 30-60 minutes), ST 1535 or vehicle

is administered orally.

Catalepsy is measured at various time points post-ST 1535 administration (e.g., 30, 60, 90,

120 minutes, and up to 7 hours).

The bar test is commonly used for catalepsy assessment. The mouse's forepaws are placed

on a horizontal bar (e.g., 0.5 cm in diameter, 4 cm high).

The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off

time (e.g., 180 seconds).

L-DOPA Potentiation in 6-OHDA-Lesioned Rats
Objective: To evaluate the ability of ST 1535 to enhance the motor effects of a sub-threshold

dose of L-DOPA in a unilateral model of Parkinson's disease.

Animals: Male rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain

bundle.

Procedure:
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Rats are screened for successful lesions by assessing rotational behavior induced by a

dopamine agonist (e.g., apomorphine).

On the test day, animals are administered ST 1535 (e.g., 20 mg/kg, i.p.) or vehicle.

After a specified pretreatment time, a threshold dose of L-DOPA (e.g., 3 mg/kg, i.p.)

combined with a peripheral decarboxylase inhibitor (e.g., benserazide) is administered.

Immediately after L-DOPA administration, the number of full contralateral (away from the

lesioned side) rotations is recorded over a defined period (e.g., 2 hours).

Spontaneous Locomotor Activity in Mice
Objective: To determine the effect of ST 1535 on spontaneous movement.

Animals: Male mice.

Procedure:

Mice are individually placed in activity monitoring chambers (e.g., automated photo-beam

activity cages).

Following an acclimatization period, ST 1535 or vehicle is administered orally.

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded continuously

for several hours.

Mechanism of Action: Signaling Pathways
ST 1535 exerts its effects by antagonizing the A2A adenosine receptor, which is highly

expressed in the striatum and co-localized with dopamine D2 receptors on medium spiny

neurons of the indirect pathway. In Parkinson's disease, the loss of dopamine leads to an

overactivity of this indirect pathway, contributing to motor deficits. By blocking the A2A receptor,

ST 1535 reduces the inhibitory effect of adenosine on D2 receptor signaling, thereby restoring

a more balanced activity in the basal ganglia motor circuit.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://www.benchchem.com/product/b1682632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Striatal Medium Spiny Neuron (Indirect Pathway)

Overall Effect on Motor Control

Dopamine D2
Receptor

Adenylyl Cyclase

Inhibits

Adenosine A2A
Receptor Stimulates

cAMPConverts ATP to Protein Kinase AActivates Neuronal Firing
(Inhibition of Movement)

Promotes

Dopamine

Activates

Adenosine
Activates

ST 1535 Blocks

Parkinson's Disease:
↓ Dopamine

↑ Adenosine Tone

Indirect Pathway
Overactivity

Motor Deficits
(Bradykinesia, Rigidity)

ST 1535
(A2A Antagonist)

Normalization of
Indirect Pathway

Improved Motor
Function

Click to download full resolution via product page

A2A Receptor Signaling in Parkinson's Disease and the Action of ST 1535.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a potential anti-parkinsonian

drug like ST 1535 in a preclinical setting.
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Preclinical Evaluation Workflow for Anti-Parkinsonian Compounds.

Pharmacokinetics and Toxicology
While the pharmacodynamic effects of ST 1535 have been characterized as long-lasting,

detailed public information on its pharmacokinetic profile (including Cmax, Tmax, half-life,

bioavailability, and metabolism) and comprehensive toxicology studies in animal models is

limited in the currently available scientific literature. Further studies are required to fully

delineate these aspects of the compound's preclinical profile.

Conclusion
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The preclinical data for ST 1535 strongly support its potential as a therapeutic agent for

Parkinson's disease. Its mechanism of action as a preferential A2A adenosine receptor

antagonist translates to significant efficacy in reversing motor deficits and potentiating the

effects of L-DOPA in multiple rodent models of the disease. Furthermore, studies suggest that

ST 1535 may also possess neuroprotective and anti-inflammatory properties. While the existing

data are promising, a more complete understanding of its pharmacokinetic and safety profile

will be crucial for its continued development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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